2-(Chloromethyl)dibenzofuran 2-(Chloromethyl)dibenzofuran
Brand Name: Vulcanchem
CAS No.: 77358-96-4
VCID: VC3886509
InChI: InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2
SMILES: C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl
Molecular Formula: C13H9ClO
Molecular Weight: 216.66 g/mol

2-(Chloromethyl)dibenzofuran

CAS No.: 77358-96-4

Cat. No.: VC3886509

Molecular Formula: C13H9ClO

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)dibenzofuran - 77358-96-4

Specification

CAS No. 77358-96-4
Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
IUPAC Name 2-(chloromethyl)dibenzofuran
Standard InChI InChI=1S/C13H9ClO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2
Standard InChI Key GIFOQCQVDHKICV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCl

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(chloromethyl)dibenzofuran consists of a fused bicyclic system of two benzene rings bridged by a furan oxygen, with a chloromethyl group at the 2-position. Key molecular properties include:

  • Molecular formula: C₁₃H₉ClO

  • Average molecular mass: 216.664 g/mol

  • Monoisotopic mass: 216.034193 g/mol .
    The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, which is exploited in further functionalization .

Synthetic Methodologies

Copper-Catalyzed Cyclization of Diaryliodonium Salts

A highly efficient route involves CuI-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media. Optimal conditions (Table 1) include:

  • Catalyst: CuI (5 mol%)

  • Ligand: Bidentate nitrogen ligand L4 (10 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: H₂O

  • Temperature: 100°C

  • Reaction time: 24 hours .

Under these conditions, yields reach 96% for unsubstituted dibenzofuran derivatives. Electron-donating groups on the iodonium salt improve yields (e.g., 83–92%), while electron-withdrawing groups reduce efficiency (e.g., 28–50%) .

EntryCatalystLigandBaseSolventYield (%)
11CuIL4K₂CO₃Toluene83
24CuIL4K₂CO₃MeOH92
28CuIL4K₂CO₃H₂O96

Alternative Pathways

Palladium-mediated intramolecular coupling of 2-bromophenyl ethers and Suzuki-Miyaura cross-coupling have also been reported, though with lower efficiency compared to copper-based methods .

Physicochemical Properties

  • Solubility: Limited solubility in polar solvents (e.g., water), moderate in methanol and toluene .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous basic conditions due to the chloromethyl group .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.98 (d, J = 7.7 Hz, 2H), 7.59 (d, J = 8.1 Hz, 2H) .

    • MS (EI): m/z 216 [M]⁺ .

Applications in Organic Synthesis

Building Block for Heterocycles

The chloromethyl group serves as a handle for nucleophilic displacement, enabling access to:

  • Dibenzofuran-based polymers: Via polymerization with diols or diamines.

  • Pharmaceutical intermediates: E.g., antitumor agents incorporating dibenzofuran cores .

Catalytic Studies

In Cu-catalyzed reactions, 2-(chloromethyl)dibenzofuran derivatives act as ligands, modulating catalyst activity in cross-coupling reactions .

Environmental and Toxicological Considerations

While 2-(chloromethyl)dibenzofuran itself lacks comprehensive toxicity data, structurally related polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants with bioaccumulative potential . Proper containment is critical to mitigate ecological risks.

Future Directions

Research priorities include:

  • Green synthesis: Developing water-based catalytic systems to reduce solvent waste .

  • Biological evaluation: Screening for antimicrobial and anticancer activity akin to natural dibenzofuran derivatives .

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